molecular formula C29H22ClN3O3 B2909679 N-[4-(benzyloxy)phenyl]-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide CAS No. 1112440-23-9

N-[4-(benzyloxy)phenyl]-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Cat. No.: B2909679
CAS No.: 1112440-23-9
M. Wt: 495.96
InChI Key: JCVJNMVGBWDTIT-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves multiple steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Substitution Reactions:

    Acylation: The acetamide group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride.

    Benzyloxy Group Addition: The benzyloxy group is typically introduced through etherification reactions using benzyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and phenyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), phenylating agents (e.g., phenyl magnesium bromide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions may introduce various substituents at the chloro or phenyl positions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, inflammation, and infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in disease pathways.

    Pathways: Inhibition or activation of signaling pathways, modulation of gene expression, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Phenylacetamide Derivatives: Compounds with similar acetamide groups but different aromatic substituents.

Uniqueness

N-[4-(benzyloxy)phenyl]-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22ClN3O3/c30-22-11-16-26-25(17-22)28(21-9-5-2-6-10-21)32-29(35)33(26)18-27(34)31-23-12-14-24(15-13-23)36-19-20-7-3-1-4-8-20/h1-17H,18-19H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVJNMVGBWDTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C4=C(C=C(C=C4)Cl)C(=NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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